(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, two methoxy groups, and a methylsulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2,3-dimethoxybenzene.
Sulfur Introduction: A methylsulfane group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a suitable sulfur donor, such as methylthiol, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide or tetrahydrofuran are commonly used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species. Reducing agents like lithium aluminum hydride are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents. Reagents such as halogens or nitrating agents are often employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane exerts its effects depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the methoxy and fluorine groups, respectively. This can affect the compound’s behavior in electrophilic or nucleophilic reactions.
Comparison with Similar Compounds
(6-Fluoro-2,3-dimethoxyphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)ether: Contains an ether linkage instead of a sulfane group.
(6-Fluoro-2,3-dimethoxyphenyl)(methyl)amine: Features an amine group in place of the sulfane group.
Uniqueness: (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane is unique due to the combination of its fluorine, methoxy, and methylsulfane groups, which confer distinct chemical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups increase its solubility and potential for further functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
1-fluoro-3,4-dimethoxy-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)9(13-3)8(7)12-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFWXGJXIREMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.